molecular formula C11H16ClNO2 B13076115 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol

3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol

Cat. No.: B13076115
M. Wt: 229.70 g/mol
InChI Key: SMGNBLMCZBLIBC-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro substituent at the 3-position and a (2-ethoxyethyl)aminomethyl group at the 2-position of the benzene ring. This structure combines a phenolic hydroxyl group with a flexible ethoxyethylamine side chain, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-chloro-2-[(2-ethoxyethylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-2-15-7-6-13-8-9-10(12)4-3-5-11(9)14/h3-5,13-14H,2,6-8H2,1H3

InChI Key

SMGNBLMCZBLIBC-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-ethoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:

3-chlorophenol+2-ethoxyethylamine3-Chloro-2-[(2-ethoxyethyl)amino]methylphenol\text{3-chlorophenol} + \text{2-ethoxyethylamine} \rightarrow \text{this compound} 3-chlorophenol+2-ethoxyethylamine→3-Chloro-2-[(2-ethoxyethyl)amino]methylphenol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and ethoxyethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural framework is shared with several derivatives, differing primarily in the aminoalkyl or imino substituents. Key comparisons include:

(a) 3-Chloro-2-[[(1-methylethyl)amino]methyl]phenol (CAS: 1490660-66-6)
  • Structure : Replaces the ethoxyethyl group with an isopropylamine moiety.
  • Properties : Lower molecular weight (199.68 g/mol vs. ~216.45 g/mol for the target compound) and higher predicted pKa (8.14) due to reduced electron-donating effects from the shorter alkyl chain .
  • Significance: Demonstrates how branching in the aminoalkyl group alters solubility and acidity.
(b) (E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol
  • Structure: Schiff base with a 4-chlorophenylimino group instead of the ethoxyethylamine.
  • Properties: Exhibits a planar C=N double bond (1.286 Å) and intramolecular O–H···N hydrogen bonding, stabilizing its crystal lattice.
  • Significance : Highlights the role of π-conjugation and hydrogen bonding in solid-state packing, which may differ in the target compound due to its flexible side chain.
(c) 4-Chloro-2-({[3-(2-methoxyethoxy)propyl]amino}methyl)phenol
  • Structure: Features a longer methoxyethoxypropylamino chain.
(d) 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
  • Structure : Methoxy group at the 6-position and methyl substitution on the aniline ring.
  • Properties : The additional methoxy group may enhance antioxidant activity, while steric hindrance from the methyl group could affect binding interactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) Notable Features
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol ~216.45 ~9.5* ~300* Flexible ethoxyethyl chain, moderate lipophilicity
3-Chloro-2-[[(1-methylethyl)amino]methyl]phenol 199.68 8.14 285.2 Higher acidity due to less electron donation
(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol 258.08 N/A N/A Planar Schiff base, strong hydrogen bonding
4-Chloro-2-({[3-(2-methoxyethoxy)propyl]amino}methyl)phenol 273.76 N/A N/A Enhanced hydrophilicity

*Estimated based on structural analogs.

Biological Activity

3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClNC_{12}H_{16}ClN, with a molecular weight of approximately 229.70 g/mol. The compound features a chloro group, an ethoxyethyl amino group, and a hydroxyl group, which contribute to its unique chemical reactivity and interactions with biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. The compound has been shown to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. Research suggests that it may be effective against various bacterial strains, although specific data on its spectrum of activity is still limited .

Anticancer Potential

The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological molecules, which may modulate the activity of specific enzymes and receptors involved in cancer progression. Early investigations have pointed towards its potential as an anticancer agent, but further studies are necessary to elucidate the mechanisms of action and efficacy in clinical settings .

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenol with 2-ethoxyethylamine under controlled conditions. This reaction pathway can be optimized for yield and purity using various reagents such as potassium permanganate or sodium borohydride for oxidation and reduction processes respectively.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound. For instance:

  • Study on Antimicrobial Activity : A comparative analysis indicated that similar phenolic compounds exhibited varying degrees of antimicrobial effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. The results suggested that structural modifications could enhance or diminish activity .
  • Anticancer Mechanisms : Research into related compounds revealed that phenolic derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings could be relevant for understanding how this compound might function as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenolSimilar chloro and amino groupsModeratePromising
3-Chloro-5-methylphenolMethyl substitution on phenolic ringHighModerate
CarvacrolNatural phenolic compoundVery highSignificant

This table summarizes the biological activities observed in related compounds, highlighting how structural variations influence their effectiveness .

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